molecular formula C19H23N3O3S2 B2583587 N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851718-34-8

N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2583587
CAS RN: 851718-34-8
M. Wt: 405.53
InChI Key: OFKMRGVQTWYPPD-UHFFFAOYSA-N
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Description

N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C19H23N3O3S2 and its molecular weight is 405.53. The purity is usually 95%.
BenchChem offers high-quality N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition

Research indicates that compounds featuring the methanesulfonamide group, similar in structure to the chemical , show potent inhibition of COX-2. A study highlighted the significant effect of positioning the methanesulfonamide group on the COX-2 inhibitory activity, demonstrating that certain placements on the phenyl ring lead to potent and selective COX-2 inhibitors with IC50 values as low as 30 nM (Singh et al., 2004).

Synthesis and Reactivity

The reactivity of alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide towards the formation of their dilithio derivatives was explored, revealing rapid conversion into 1,1-dilithio salts upon reaction with n-butyllithium. This process facilitates subsequent reactions with carbonyl compounds to yield α,β-unsaturated sulfones, highlighting its utility in organic synthesis (Bongini et al., 1976).

Structural Studies

Structural analysis of derivatives containing methanesulfonamide groups has provided insights into their molecular conformation and potential for forming dimers and complex structures through hydrogen bonding. Studies on compounds such as N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,3-Dichlorophenyl)methanesulfonamide revealed specific bond parameters, torsion angles, and the formation of dimers through N—H...O hydrogen bonds, contributing to the understanding of their structural properties and potential interactions in biological systems (Gowda et al., 2007).

Biological Activity

Although direct studies on the specific compound are not available, related research on methanesulfonamide derivatives and their interactions with biological systems, such as their anti-fungal properties and interactions with carbonic anhydrase isoforms, indicates a broad potential for biological applications. These studies suggest avenues for further research into the therapeutic potential of such compounds (Bikkulova et al., 1986).

properties

IUPAC Name

N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S2/c1-19(2,3)18(23)22-16(17-6-5-11-26-17)12-15(20-22)13-7-9-14(10-8-13)21-27(4,24)25/h5-11,16,21H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKMRGVQTWYPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

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